2-Amino-2-(2-phenylcyclopropyl)acetic acid 2-Amino-2-(2-phenylcyclopropyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 143169-59-9
VCID: VC4291837
InChI: InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14)
SMILES: C1C(C1C(C(=O)O)N)C2=CC=CC=C2
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

2-Amino-2-(2-phenylcyclopropyl)acetic acid

CAS No.: 143169-59-9

Cat. No.: VC4291837

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

2-Amino-2-(2-phenylcyclopropyl)acetic acid - 143169-59-9

Specification

CAS No. 143169-59-9
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name 2-amino-2-(2-phenylcyclopropyl)acetic acid
Standard InChI InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14)
Standard InChI Key MXJLYKPJPQKBSX-UHFFFAOYSA-N
SMILES C1C(C1C(C(=O)O)N)C2=CC=CC=C2

Introduction

2-Amino-2-(2-phenylcyclopropyl)acetic acid is a complex organic compound with the molecular formula C11H13NO2. It is characterized by its unique structure, which includes a cyclopropyl ring attached to a phenyl group and an amino group, all connected to an acetic acid backbone. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activity and synthetic versatility.

Synthesis and Preparation

The synthesis of 2-Amino-2-(2-phenylcyclopropyl)acetic acid involves complex organic chemistry techniques. While specific synthesis protocols are not widely documented in the available literature, compounds with similar structures often require multi-step reactions involving cyclopropanation and amination steps.

Biological Activity

Although specific biological activity data for 2-Amino-2-(2-phenylcyclopropyl)acetic acid are not readily available, compounds with similar structures have shown potential in various biological applications. For instance, cyclopropyl derivatives are known for their role in drug design due to their ability to participate in unique biochemical interactions.

Potential Applications

Given its structural features, 2-Amino-2-(2-phenylcyclopropyl)acetic acid could be explored for applications in medicinal chemistry, particularly in the design of novel drugs targeting specific enzymes or receptors. The presence of an amino group and a phenyl ring suggests potential for interaction with biological targets, while the cyclopropyl moiety could contribute to its pharmacokinetic properties.

Future Directions

Future research on 2-Amino-2-(2-phenylcyclopropyl)acetic acid could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals. Investigating its interactions with enzymes or receptors could reveal new avenues for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator